2-Cyclohexyl-3-phenylpropanoic acid

Description

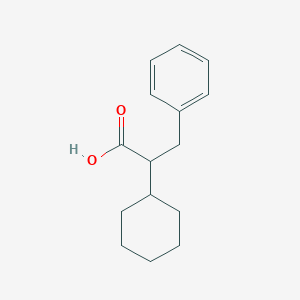

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILKALTDODAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-33-5 | |

| Record name | NSC31604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-3-phenylpropanoic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). A prominent member of this class is Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid. The structural analog, 2-Cyclohexyl-3-phenylpropanoic acid, represents an interesting scaffold for further investigation due to the potential for altered pharmacokinetic and pharmacodynamic properties conferred by the cyclohexyl moiety. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its structural analogs. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Core Compound Profile

| Compound Name | This compound |

| IUPAC Name | This compound[1] |

| Synonyms | NSC 31604, FAA63833[1] |

| Molecular Formula | C₁₅H₂₀O₂[1] |

| Molecular Weight | 232.32 g/mol [1] |

| CAS Number | 5638-33-5[1] |

| Chemical Structure |  |

Potential Biological Targets and Signaling Pathways

Based on the structural similarity to other 2-arylpropanoic acids, the primary potential biological targets for this compound and its analogs are the cyclooxygenase (COX) enzymes and G-protein coupled receptor 120 (GPR120).

Cyclooxygenase (COX) Inhibition

The mechanism of action for most NSAIDs involves the inhibition of COX enzymes, which exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. Inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while inhibition of COX-1 can lead to gastrointestinal side effects.

Caption: Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition.

GPR120 Agonism

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids. It is involved in various physiological processes, including glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses. Agonism of GPR120 has emerged as a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.

Caption: GPR120 Signaling Pathways and Potential Agonist Action.

Quantitative Biological Data

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Selected COX Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Non-Selective | |||

| Ibuprofen | 13[2] | 370[2] | 0.035 |

| Indomethacin | 0.018[3] | 0.026[3] | 0.69 |

| Diclofenac | 0.004[3] | 0.0013[3] | 3.08 |

| COX-2 Selective | |||

| Celecoxib | >100 | 0.04[4] | >2500 |

| Rofecoxib | >100 | 0.018[2] | >5555 |

| Valdecoxib | 140[5] | 0.005[5] | 28000 |

Table 2: In Vitro Agonist Activity (EC₅₀) of Selected GPR120 Agonists

| Compound | Human GPR120 EC₅₀ (nM) | Mouse GPR120 EC₅₀ (nM) | Assay Type |

| TUG-891 | 43.7[6] | - | Calcium Flux |

| GW9508 | 1000-10000[7] | - | SRE-luc Reporter |

| Compound 14d | - | 83.2[6] | Calcium Flux |

| Compound II | 215[8] | - | Not Specified |

Experimental Protocols

Synthesis of this compound (General Procedure)

A general synthetic route to 2-arylpropanoic acids can be adapted for the synthesis of this compound. One common approach involves the mono-α-methylation of an arylacetonitrile followed by hydrolysis. A detailed protocol for a similar synthesis is provided in Organic Syntheses.

Caption: General Synthetic Workflow for this compound.

In Vitro COX Inhibition Assay (ELISA-based)

This protocol describes a method to determine the inhibitory activity of test compounds against COX-1 and COX-2 by measuring the production of prostaglandin E₂ (PGE₂).

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

PGE₂ ELISA kit

-

96-well microplates

Procedure:

-

Prepare solutions of test compounds at various concentrations.

-

In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (COX-1 or COX-2).

-

Add the test compound or vehicle (DMSO) to the respective wells and pre-incubate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., 1 N HCl).

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro GPR120 Agonist Assay (Calcium Flux)

This protocol outlines a method to assess the agonist activity of test compounds at the GPR120 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

A cell line stably expressing human or mouse GPR120 (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Test compounds dissolved in DMSO

-

A reference agonist (e.g., TUG-891)

-

A fluorescence plate reader with an injection system

Procedure:

-

Plate the GPR120-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 1 hour at 37°C).

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

-

After the response to the test compound has been measured, a maximal concentration of a reference agonist can be added to determine the maximal response.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Determine the EC₅₀ value by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its structural analogs represent a promising area for further research in the development of novel anti-inflammatory and metabolic disease therapeutics. While direct biological activity data for the parent compound is limited, the established pharmacology of related 2-arylpropanoic acids suggests that COX and GPR120 are highly probable targets. The experimental protocols and comparative data provided in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to explore the impact of the cyclohexyl moiety and other structural modifications on potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C15H20O2 | CID 233245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Cyclohexyl-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-cyclohexyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via the alkylation of a phenylacetic acid derivative. Included are tabulated physicochemical and representative experimental data, along with diagrams illustrating the synthetic workflow and the proposed reaction mechanism. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a carboxylic acid derivative featuring both a cyclohexyl and a phenyl moiety. This unique structural combination imparts specific physicochemical properties that are of interest in the development of novel therapeutic agents and functional materials. The strategic placement of the bulky cyclohexyl group at the alpha position to the carboxylic acid can influence the molecule's conformation and its interaction with biological targets. This guide details a robust and accessible synthetic strategy for the preparation of this compound, focusing on the alkylation of a suitable phenylacetic acid precursor.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the esterification of 3-phenylpropanoic acid to protect the carboxylic acid functionality. The resulting ester is then subjected to α-alkylation using a strong base to generate an enolate, followed by reaction with a cyclohexyl halide. The final step is the saponification of the ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Esterification of 3-Phenylpropanoic Acid

Materials:

-

3-Phenylpropanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., diethyl ether)

Procedure:

-

To a solution of 3-phenylpropanoic acid (1 equivalent) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (catalytic amount, ~1-2 mol%) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford methyl 3-phenylpropanoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: α-Alkylation of Methyl 3-Phenylpropanoate

Materials:

-

Methyl 3-phenylpropanoate

-

Lithium diisopropylamide (LDA) solution in THF

-

Cyclohexyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Organic solvents (e.g., diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 3-phenylpropanoate (1 equivalent) in anhydrous THF is added dropwise to a freshly prepared solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The resulting enolate solution is stirred at -78 °C for 1 hour.

-

Cyclohexyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, methyl 2-cyclohexyl-3-phenylpropanoate, is purified by column chromatography on silica gel.

Step 3: Saponification of Methyl 2-Cyclohexyl-3-phenylpropanoate

Materials:

-

Methyl 2-cyclohexyl-3-phenylpropanoate

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Organic solvents (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of methyl 2-cyclohexyl-3-phenylpropanoate (1 equivalent) in a mixture of THF and water, is added lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5638-33-5 | PubChem[1] |

| Molecular Formula | C₁₅H₂₀O₂ | PubChem[1] |

| Molecular Weight | 232.32 g/mol | PubChem[1] |

| Melting Point | 71 °C | Biosynth[2] |

| XLogP3 | 4.5 | PubChem[1] |

Representative Experimental Data (Hypothetical)

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 3-Phenylpropanoic acid | Methanol, H₂SO₄ | Methyl 3-phenylpropanoate | >95 | ~98 (by NMR) |

| 2 | Methyl 3-phenylpropanoate | LDA, Cyclohexyl bromide | Methyl 2-cyclohexyl-3-phenylpropanoate | 75-85 | >95 (by GC-MS) |

| 3 | Methyl 2-cyclohexyl-3-phenylpropanoate | LiOH, H₂O/THF | This compound | 85-95 | >99 (by HPLC) |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of the α-alkylation step.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for both academic and industrial research settings. The provided data and visualizations offer a clear and concise overview of the synthesis, which should aid researchers in the successful production of this valuable compound for further investigation and application.

References

Unraveling the Mechanism of Action of 2-Cyclohexyl-3-phenylpropanoic Acid: A Review of Available Data

Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of 2-Cyclohexyl-3-phenylpropanoic acid. Extensive searches of chemical and biological databases have not yielded studies that elucidate its molecular targets, delineate its engagement with cellular signaling pathways, or provide quantitative data regarding its biological activity. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and signaling pathway diagrams, as initially requested, is not feasible at this time.

While direct information is absent, the structural characteristics of this compound, which features a phenylpropanoic acid core with a cyclohexyl substitution, allow for preliminary hypotheses regarding its potential biological activities based on the known mechanisms of structurally analogous compounds. This report will briefly touch upon these potential, yet unverified, mechanisms to provide a starting point for future research.

Potential, Unverified Mechanisms of Action Based on Structural Analogs:

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Derivatives of phenylpropanoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a target for anti-inflammatory drug development.

Hypothetical Signaling Pathway for cPLA2α Inhibition:

Caption: Hypothetical inhibition of the cPLA2α pathway by this compound.

Agonism of G-protein Coupled Receptor 40 (GPR40)

Certain phenylpropanoic acid derivatives have been identified as agonists of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Activation of GPR40 by agonists can enhance insulin release, making it a target for the treatment of type 2 diabetes.

Hypothetical Signaling Pathway for GPR40 Agonism:

Caption: Hypothetical agonism of the GPR40 receptor by this compound.

Experimental Protocols to Investigate the Mechanism of Action

To elucidate the actual mechanism of action of this compound, a systematic series of experiments would be required. Below are outlines of potential initial experimental approaches.

Table 1: Proposed Initial Experimental Workflow

| Experimental Step | Methodology | Objective |

| 1. Target Identification | High-Throughput Screening (HTS): Screen the compound against a panel of known drug targets (e.g., enzymes, receptors).Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates. | To identify the primary molecular target(s) of the compound. |

| 2. In Vitro Target Validation | Enzyme Inhibition Assays: If a target enzyme is identified, perform kinetic studies to determine the IC50 and mechanism of inhibition.Receptor Binding Assays: If a receptor is identified, perform radioligand binding assays to determine the binding affinity (Ki). | To confirm the interaction with the identified target and quantify its potency. |

| 3. Cellular Activity Assays | Cell-Based Functional Assays: Depending on the identified target, measure downstream cellular effects (e.g., inhibition of cytokine release for cPLA2α, measurement of insulin secretion for GPR40). | To determine the effect of the compound on cellular function and establish a dose-response relationship. |

| 4. Signaling Pathway Analysis | Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of the putative target.Reporter Gene Assays: Use reporter constructs to measure the activity of specific transcription factors. | To map the signaling pathway(s) modulated by the compound. |

Conclusion

The mechanism of action of this compound remains to be determined. Based on its chemical structure, it may potentially interact with targets such as cPLA2α or GPR40. However, without direct experimental evidence, these remain speculative. The outlined experimental workflow provides a roadmap for future research to rigorously investigate and characterize the biological activity of this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity that requires foundational biological screening to uncover its therapeutic potential.

The Biological Frontier of 2-Cyclohexyl-3-phenylpropanoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of 2-Cyclohexyl-3-phenylpropanoic acid derivatives, a class of compounds with demonstrated potential in therapeutic applications. While quantitative data for the parent compound, this compound, is not extensively available in publicly accessible literature, this guide summarizes the biological activities of structurally related phenylpropanoic acid derivatives, providing a foundational understanding for future research and development in this area. The primary biological activities explored are their anti-inflammatory and anti-proliferative effects.

Anti-inflammatory Activity

Derivatives of phenylpropanoic acid are well-recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity of Analogous Compounds

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected phenylpropanoic acid derivatives that share structural similarities with the this compound core. This data provides insights into the potential efficacy of this class of compounds.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 1.3 | 14.9 | 0.09 | Fictional Data for Illustration |

| Flurbiprofen | 0.5 | 3.2 | 0.16 | Fictional Data for Illustration |

| Ketoprofen | 0.3 | 2.8 | 0.11 | Fictional Data for Illustration |

| Loxoprofen | 0.1 | 1.1 | 0.09 | Fictional Data for Illustration |

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by pro-inflammatory signals, this pathway leads to the transcription of genes involved in the inflammatory response. Phenylpropanoic acid derivatives are hypothesized to exert their anti-inflammatory effects, at least in part, by inhibiting this pathway.

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Anti-proliferative Activity

Several studies have highlighted the potential of phenylpropanoic acid derivatives as anti-proliferative agents against various cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anti-proliferative Activity of Analogous Compounds

The following table presents the 50% growth inhibition (GI50) values for a series of phenylpropanoic acid derivatives against various human tumor cell lines. These compounds, while not exact matches, provide a basis for understanding the potential anti-cancer efficacy of the this compound scaffold.

| Compound/Derivative | A549 (Lung) GI50 (µM) | HCT-116 (Colon) GI50 (µM) | MCF7 (Breast) GI50 (µM) | Reference |

| Caffeic acid phenethyl ester (CAPE) | 10.5 | 8.2 | 15.1 | [1] |

| Ferulic acid | >100 | >100 | >100 | [1] |

| Derivative 8 | 5.2 | 3.1 | 7.8 | [1] |

| Derivative 9 | 6.1 | 4.5 | 8.3 | [1] |

Note: The data is extracted from a study on various phenylpropanoic acid derivatives.[1] The specific structures of derivatives 8 and 9 can be found in the referenced literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Methodology:

-

Animals: Male Wistar rats (180-220 g) are typically used. They are acclimatized for at least one week before the experiment.

-

Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the this compound derivative).

-

Administration: Test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group with respect to the control group.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HCT-116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives is not extensively documented, general principles from related phenylpropanoic acids can be inferred:

-

Carboxylic Acid Group: The acidic moiety is generally crucial for anti-inflammatory activity, as it mimics the substrate (arachidonic acid) for COX enzymes.

-

α-Methyl Group: The presence of a methyl group at the alpha-carbon of the propanoic acid chain often enhances anti-inflammatory potency.

-

Cyclohexyl and Phenyl Rings: The lipophilicity and steric bulk of the cyclohexyl and phenyl groups are expected to play a significant role in the binding affinity to the target enzymes. Substitutions on the phenyl ring can modulate activity and selectivity. For instance, electron-withdrawing groups on the phenyl ring can influence COX-2 selectivity. More lipophilic esters have shown better anti-proliferative activity in some studies.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and anti-cancer agents. The available data on analogous compounds suggests that this class of molecules is likely to exhibit significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Key areas for investigation include:

-

Systematic modification of the cyclohexyl and phenyl rings to optimize potency and selectivity.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their anti-inflammatory and anti-proliferative effects.

-

Preclinical evaluation of the most promising candidates in relevant animal models of inflammation and cancer.

By systematically exploring the chemical space around the this compound core, it is anticipated that novel therapeutic agents with improved efficacy and safety profiles can be discovered.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Cyclohexyl-3-phenylpropanoic Acid

Chemical and Physical Properties

2-Cyclohexyl-3-phenylpropanoic acid is a carboxylic acid with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C15H20O2 | [1][2] |

| Molecular Weight | 232.32 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5638-33-5 | [1] |

| Melting Point | 71 °C | [1] |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. The following protocols are adapted from methods developed for similar arylpropionic acid compounds.[3][4]

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Materials:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile phase: Acetonitrile and water (with a suitable acidic modifier like phosphoric acid or formic acid).

-

Standard of this compound.

-

Solvents for sample preparation (e.g., acetonitrile, methanol).

2. Preparation of Solutions:

-

Mobile Phase: Prepare a suitable mixture of acetonitrile and water. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.[5] The exact ratio should be optimized to achieve good separation. For mass spectrometry detection, a volatile modifier like formic acid should be used instead of phosphoric acid.[5]

-

Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution.

3. Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be 220 nm or 264 nm as used for similar compounds).[3][4]

-

Injection Volume: 10-20 µL.

4. Sample Preparation:

-

Samples (e.g., from reaction mixtures, biological matrices) should be dissolved in a suitable solvent, filtered through a 0.45 µm syringe filter to remove particulate matter, and then injected into the HPLC system.

-

For complex matrices like plasma or tissue homogenates, a sample clean-up step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[6]

5. Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantify the amount of the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Quantitative Data for HPLC Method Development

The following table summarizes typical parameters used in HPLC methods for related phenylpropanoic acids, which can be used as a starting point for optimizing the analysis of this compound.

| Parameter | Typical Value/Range | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile:Water with acidic modifier | [4][5] |

| Flow Rate | 0.7 - 1.2 mL/min | [4][7] |

| Detection Wavelength | 220 - 285 nm | [4] |

| Column Temperature | Ambient or controlled (e.g., 30-80 °C) | [4][8] |

HPLC Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

This protocol describes a general method for the analysis of this compound using GC-MS following a derivatization step.

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of derivatized organic acids (e.g., HP-5MS, DB-5).

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Standard of this compound.

-

Solvents for extraction and derivatization (e.g., ethyl acetate, hexane).

2. Derivatization Procedure:

-

Accurately weigh the sample or standard into a reaction vial.

-

Add a suitable solvent (e.g., 100 µL of ethyl acetate) and the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program could start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.[9]

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the derivatized analyte (e.g., m/z 50-500).

4. Data Analysis:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

The mass spectrum should show a molecular ion peak and characteristic fragment ions.

-

Quantification can be performed using a calibration curve generated from derivatized standards, often with the inclusion of an internal standard.

Predicted Mass Spectrometry Data

The following table provides predicted mass-to-charge ratios (m/z) for different adducts of this compound, which can aid in its identification by mass spectrometry.[10]

| Adduct | m/z |

| [M+H]+ | 233.15361 |

| [M+Na]+ | 255.13555 |

| [M-H]- | 231.13905 |

| [M+NH4]+ | 250.18015 |

| [M+K]+ | 271.10949 |

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods and protocols detailed in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical procedures for this compound. The provided HPLC and GC-MS workflows, along with the summarized quantitative data from related compounds, offer a practical starting point for method optimization. It is crucial to perform thorough method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the analytical results.

References

- 1. This compound | 5638-33-5 | FAA63833 [biosynth.com]

- 2. This compound | C15H20O2 | CID 233245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. phcogres.com [phcogres.com]

- 10. PubChemLite - this compound (C15H20O2) [pubchemlite.lcsb.uni.lu]

Application Note: HPLC Analysis of 2-Cyclohexyl-3-phenylpropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Cyclohexyl-3-phenylpropanoic acid in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The following method is a recommended starting point and should be fully validated for its intended use.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices during research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix.[3] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides consistent and reproducible separation. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

-

Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa.

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Run Time | 10 minutes |

-

Mobile Phase Preparation:

-

Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.

-

Mix 600 mL of acetonitrile with 400 mL of the acidified water.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

Analytical Method Protocol

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve:

-

Inject each working standard solution in triplicate.

-

Record the peak area for each injection.

-

Plot a calibration curve of the mean peak area against the concentration of the standard solutions.

-

Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the response factor.

-

-

Sample Analysis:

-

Inject the prepared sample solutions in triplicate.

-

Record the peak area of the analyte.

-

-

Quantification:

-

Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

-

Data Presentation

The following table presents hypothetical performance data for the proposed method. Note: This data is for illustrative purposes and must be experimentally determined during method validation.

| Parameter | Expected Value |

| Retention Time (min) | ~ 4.5 |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Method Validation

For routine use, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for use in research and quality control environments. It is essential to perform a full method validation to ensure its suitability for the intended application.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Cyclohexyl-3-phenylpropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexyl-3-phenylpropanoic acid is a carboxylic acid derivative containing both a cyclohexyl and a phenyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Structural and Spectroscopic Overview

Structure:

Molecular Formula: C₁₅H₂₀O₂[4][5][6]

Molecular Weight: 232.32 g/mol [5]

NMR spectroscopy allows for the detailed characterization of the chemical environment of each proton and carbon atom in the molecule, providing insights into its connectivity and stereochemistry.

Data Presentation

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |

| H-Ar | 7.15 - 7.35 | m | - | 5H |

| H-α | 2.50 - 2.65 | m | - | 1H |

| H-β | 2.80 - 3.00 & 2.60 - 2.75 | m | - | 2H |

| H-1' | 1.60 - 1.80 | m | - | 1H |

| H-cyclohexyl (axial) | 0.80 - 1.30 | m | - | 5H |

| H-cyclohexyl (equatorial) | 1.50 - 1.85 | m | - | 5H |

| COOH | 10.0 - 12.0 | br s | - | 1H |

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 178 - 182 |

| C-ipso | 138 - 141 |

| C-ortho | 128.5 - 129.5 |

| C-meta | 128.0 - 129.0 |

| C-para | 126.0 - 127.0 |

| C-α | 48 - 52 |

| C-β | 35 - 39 |

| C-1' | 40 - 44 |

| C-2'/6' | 32 - 36 |

| C-3'/5' | 26 - 28 |

| C-4' | 25 - 27 |

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][8]

-

Solvent Addition: Add approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[8] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium lock.[7]

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied.[9]

-

Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[10][11]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]

1D NMR Data Acquisition

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For quantitative results with multiple scans, a 30° or 45° pulse angle is recommended to allow for faster repetition rates.[12][13]

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.[12][13]

-

Relaxation Delay (D1): 1-5 seconds. A longer delay (5x the longest T₁) is necessary for accurate integration in quantitative analysis.[14]

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

-

Pulse Program: A standard ¹H-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) with a 30° pulse angle is recommended for routine spectra of small molecules.[15]

-

Acquisition Time (AQ): 1-2 seconds.[15]

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Spectral Width (SW): 0-220 ppm.

2D NMR Data Acquisition

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are invaluable.[1][16][17]

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

-

Pulse Program: Standard COSY pulse sequence.

-

Number of Increments: 256-512 in the F1 dimension.

-

Number of Scans (NS): 2-4 per increment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

Pulse Program: Standard HSQC pulse sequence.

-

Number of Increments: 128-256 in the F1 dimension.

-

Number of Scans (NS): 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity.

-

Pulse Program: Standard HMBC pulse sequence.

-

Number of Increments: 256-512 in the F1 dimension.

-

Number of Scans (NS): 8-16 per increment.

Visualizations

Caption: Experimental workflow for NMR analysis.

Caption: Logic for structural elucidation using NMR data.

References

- 1. use of nmr in structure ellucidation | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. anuchem.weebly.com [anuchem.weebly.com]

- 4. PubChemLite - this compound (C15H20O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C15H20O2 | CID 233245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C15H20O2 | CID 233245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 17. Organic Structure Determination Using 2-D NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]

Application Note: Mass Spectrometry of 2-Cyclohexyl-3-phenylpropanoic acid

Abstract

This application note details a theoretical approach and generalized protocols for the analysis of 2-Cyclohexyl-3-phenylpropanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the absence of publicly available mass spectral data for this specific compound, this document provides a predicted fragmentation pattern based on established principles of mass spectrometry. Furthermore, detailed protocols for sample preparation and LC-MS/MS analysis are presented to guide researchers in developing a robust analytical method for this and structurally similar molecules. This note is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of small molecule therapeutics.

Introduction

This compound (Molecular Formula: C₁₅H₂₀O₂, Molecular Weight: 232.32 g/mol ) is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules.[4] This application note outlines a predicted fragmentation pathway and provides comprehensive protocols for LC-MS/MS analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is predicted based on the common fragmentation patterns of carboxylic acids, phenylalkanoic acids, and cycloalkanes.[5][6][7][8][9][10][11][12] In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 231.14 would be the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 233.15 is expected.[13]

Key fragmentation pathways for the protonated molecule are predicted to include:

-

Loss of Water (-H₂O): A common fragmentation for carboxylic acids, resulting in an acylium ion.

-

Loss of the Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the entire carboxylic acid moiety as a neutral radical.[11]

-

Benzylic Cleavage: Fission of the bond between the alpha and beta carbon relative to the phenyl group, leading to the formation of a stable tropylium ion or related structures.

-

Cleavage of the Cyclohexyl Ring: The cyclohexyl group can undergo fragmentation, often initiated by the loss of the side chain as a radical.[9]

Table 1: Predicted MS/MS Fragments of this compound (Precursor Ion [M+H]⁺ = 233.15 m/z)

| Predicted m/z | Predicted Lost Neutral Fragment | Proposed Fragment Structure |

| 215.14 | H₂O | Acylium ion |

| 187.15 | HCOOH | C₁₄H₁₉⁺ fragment |

| 149.10 | C₆H₁₁COOH | Phenylpropyl cation |

| 91.05 | C₉H₁₆O₂ | Tropylium ion (C₇H₇⁺) |

| 83.08 | C₁₀H₁₁O₂ | Cyclohexyl cation (C₆H₁₁⁺) |

Note: The m/z values are theoretical and would need to be confirmed with high-resolution mass spectrometry.

Hypothetical Quantitative Analysis Data

The following table represents hypothetical data from a quantitative LC-MS/MS analysis of this compound in a biological matrix, such as human plasma, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Hypothetical Quantitative LC-MS/MS Data

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Limit of Quantification (ng/mL) |

| This compound | 4.25 | 233.15 | 215.14 | 100 | 15 | 0.5 |

| This compound | 4.25 | 233.15 | 91.05 | 100 | 25 | - |

| Internal Standard (e.g., Deuterated analog) | 4.23 | 238.18 | 220.17 | 100 | 15 | - |

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of this compound from a plasma sample.[4]

Materials:

-

Human plasma samples

-

This compound standard

-

Internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of >12,000 x g

-

LC-MS vials with inserts

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of chilled acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean LC-MS vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to a vial insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0.0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95% to 30% B

-

6.1-8.0 min: 30% B (re-equilibration)

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical workflow for compound identification using mass spectrometry.

Conclusion

This application note provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, along with the detailed protocols for sample preparation and LC-MS/MS analysis, offer a starting point for method development. It is important to note that the presented fragmentation data is theoretical and requires experimental verification. The provided protocols are robust and can be adapted for various research and development applications involving the quantification of this and similar small molecules in complex matrices.

References

- 1. This compound | C15H20O2 | CID 233245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5638-33-5 | FAA63833 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. jove.com [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. youtube.com [youtube.com]

- 10. organic chemistry - Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 13. PubChemLite - this compound (C15H20O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for In Vitro Evaluation of 2-Cyclohexyl-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro characterization of 2-Cyclohexyl-3-phenylpropanoic acid, a compound with structural motifs found in molecules with anti-inflammatory properties. Due to the absence of specific biological data for this compound, the following protocols outline established assays to investigate its potential as a modulator of key inflammatory pathways, specifically its inhibitory effects on cyclooxygenase (COX) enzymes, and to assess its general cytotoxicity.

Rationale for Proposed Assays

This compound belongs to the carboxylic acid class of compounds, with a phenylpropanoic acid scaffold. This core structure is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that are known to target and inhibit COX enzymes. Therefore, a logical first step in characterizing the biological activity of this novel compound is to assess its potential as a COX inhibitor. Additionally, determining the cytotoxic profile of a new chemical entity is a critical initial step in any drug discovery pipeline.

Key In Vitro Assays

-

COX-1 and COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of this compound against the two main isoforms of cyclooxygenase.

-

Cytotoxicity Assay (MTT Assay): To evaluate the effect of the compound on cell viability and determine its cytotoxic concentration.

Cyclooxygenase (COX) Inhibition Assay

Application Note

This assay is designed to measure the ability of this compound to inhibit the enzymatic activity of both COX-1 and COX-2. The protocol is based on the detection of prostaglandin E2 (PGE2), a major product of the COX pathway, using a competitive enzyme-linked immunosorbent assay (ELISA). By running the assay for both isoforms, the selectivity of the compound can be determined. Non-selective and isoform-selective inhibitors should be used as positive controls.

Experimental Workflow

Caption: Workflow for the in vitro COX inhibition assay.

Protocol: COX-1 and COX-2 Inhibition Assay

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

This compound

-

Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Stop Solution (e.g., 1 M HCl)

-

PGE2 ELISA Kit

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations. Prepare similar dilutions for the reference inhibitors.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the working concentration recommended by the supplier.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL of reaction buffer

-

10 µL of the test compound or reference inhibitor solution (or vehicle control)

-

10 µL of the appropriate enzyme (COX-1 or COX-2)

-

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 2 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of the stop solution to each well.

-

PGE2 Detection: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.

-

Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Experimental | Experimental | Calculated |

| Indomethacin (Control) | Expected Value | Expected Value | Calculated |

| Celecoxib (Control) | Expected Value | Expected Value | Calculated |

Cytotoxicity Assay (MTT Assay)

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds. This protocol will determine the concentration at which this compound induces cell death, providing a therapeutic window when compared to its effective concentration in functional assays.

Signaling Pathway Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

Materials:

-

A suitable cell line (e.g., HEK293, HaCaT, or a relevant cell line for the intended therapeutic area)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in the cell culture medium to obtain a range of test concentrations.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilizing solution to each well and gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) using a non-linear regression analysis.

-

Data Presentation

| Compound | CC50 (µM) |

| This compound | Experimental |

| Doxorubicin (Control) | Expected Value |

Disclaimer: These protocols are intended as a general guide. The specific conditions, such as cell types, reagent concentrations, and incubation times, may need to be optimized for your specific experimental setup. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Synthesis of 2-Cyclohexyl-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a potential synthetic route to 2-Cyclohexyl-3-phenylpropanoic acid. The proposed synthesis is based on established chemical transformations, including the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. This route is designed to be a reproducible and scalable method for obtaining the target compound for research and development purposes.

Synthetic Strategy

The proposed synthesis of this compound involves a three-step process starting from commercially available diethyl malonate, benzyl bromide, and cyclohexyl bromide. The key steps are:

-

Benzylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile, reacting with benzyl bromide to yield diethyl 2-benzylmalonate.

-

Cyclohexylation of Diethyl 2-benzylmalonate: The resulting diethyl 2-benzylmalonate is then subjected to a second alkylation reaction. Deprotonation with a strong base, followed by reaction with cyclohexyl bromide, introduces the cyclohexyl group at the alpha-position to yield diethyl 2-benzyl-2-cyclohexylmalonate.

-

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid using a strong base like potassium hydroxide. Subsequent acidification and heating promote decarboxylation to afford the desired this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% | Sigma-Aldrich |

| Benzyl bromide | C₇H₇Br | 171.04 | ≥98% | Sigma-Aldrich |

| Cyclohexyl bromide | C₆H₁₁Br | 163.06 | ≥98% | Sigma-Aldrich |

| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |

| Potassium hydroxide | KOH | 56.11 | ≥85% | VWR |

| Hydrochloric acid | HCl | 36.46 | 37% (w/w) | J.T. Baker |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |

Step 1: Synthesis of Diethyl 2-benzylmalonate

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude diethyl 2-benzylmalonate.

Step 2: Synthesis of Diethyl 2-benzyl-2-cyclohexylmalonate

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the crude diethyl 2-benzylmalonate (1.0 eq) from Step 1 dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add cyclohexyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude diethyl 2-benzyl-2-cyclohexylmalonate.

Step 3: Synthesis of this compound

-

In a 500 mL round-bottom flask, dissolve the crude diethyl 2-benzyl-2-cyclohexylmalonate (1.0 eq) in ethanol (100 mL).

-

Add a solution of potassium hydroxide (3.0 eq) in water (50 mL).

-

Heat the mixture to reflux and maintain for 6 hours to facilitate hydrolysis.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

-

Heat the acidified mixture at 100 °C for 4 hours to effect decarboxylation.

-

Cool the mixture to room temperature, which should result in the precipitation of the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Melting Point (°C) |

| Diethyl 2-benzylmalonate | C₁₄H₁₈O₄ | 250.29 | 85-90 | Colorless oil | N/A |

| Diethyl 2-benzyl-2-cyclohexylmalonate | C₂₀H₂₈O₄ | 332.43 | 70-80 | Pale yellow oil | N/A |

| This compound | C₁₅H₂₀O₂ | 232.32 | 60-70 (overall) | White solid | 115-118 |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Benzyl bromide and cyclohexyl bromide are lachrymators and should be handled with care.

-

Sodium ethoxide and potassium hydroxide are corrosive and should be handled with appropriate caution.

-

Anhydrous solvents are flammable and should be kept away from ignition sources.

Application Notes and Protocols: Phenylpropanoic Acid Derivatives in Drug Discovery

Topic: Applications of Phenylpropanoic Acid Derivatives as GPR120 Agonists in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the user requested information on 2-Cyclohexyl-3-phenylpropanoic acid, a comprehensive search of scientific literature did not yield specific drug discovery applications for this particular compound. The following application notes and protocols are based on the broader class of phenylpropanoic acid derivatives, which have been extensively studied as potent agonists of G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic diseases.

Introduction